molecular formula C16H14ClN3O2 B8723757 4-allyl-2-(5-chloro-2H-benzo[1,2,3]triazol-2-yl)-6-Methoxy-phenol

4-allyl-2-(5-chloro-2H-benzo[1,2,3]triazol-2-yl)-6-Methoxy-phenol

Cat. No. B8723757
M. Wt: 315.75 g/mol
InChI Key: SMCPCQHSVZGAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-allyl-2-(5-chloro-2H-benzo[1,2,3]triazol-2-yl)-6-Methoxy-phenol is a useful research compound. Its molecular formula is C16H14ClN3O2 and its molecular weight is 315.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-allyl-2-(5-chloro-2H-benzo[1,2,3]triazol-2-yl)-6-Methoxy-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-allyl-2-(5-chloro-2H-benzo[1,2,3]triazol-2-yl)-6-Methoxy-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-allyl-2-(5-chloro-2H-benzo[1,2,3]triazol-2-yl)-6-Methoxy-phenol

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

2-(5-chlorobenzotriazol-2-yl)-6-methoxy-4-prop-2-enylphenol

InChI

InChI=1S/C16H14ClN3O2/c1-3-4-10-7-14(16(21)15(8-10)22-2)20-18-12-6-5-11(17)9-13(12)19-20/h3,5-9,21H,1,4H2,2H3

InChI Key

SMCPCQHSVZGAAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)N2N=C3C=CC(=CC3=N2)Cl)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1 L round bottom flask equipped with a magnetic stirrer, addition funnel, powder addition funnel, and nitrogen inlet was added 4-allyl-2-((5-chloro-2-nitrophenyl)diazenyl)-6-methoxyphenol (27.9, 80.2 mmol) from Example 2 and 300 ml absolute ethanol. NaOH (19.3 g, 483 mmol) was dissolved in 140 ml deionized water and approximately one-fourth by volume was added dropwise to the reaction mixture. The reaction mixture was heated to 80° C. and formamidinesulfinic acid (Aldrich, 26.0 g, 241 mmol) was added slowly and concurrently with the remaining sodium hydroxide solution over 30 minutes. The reaction mixture was poured into 3 L deionized water and acidified to pH 4 with 1 N HCl. The yellow solid was dried for 20 hours at 42° C. and then purified by dissolving in hot toluene and then filtering out the dark impurities. The filtrate was concentrated down and purified via recrystallizions in ethanol and diethyl ether to give the pure product (5 g, 20%). 1H NMR (CDCl3) delta: 11.03 (s, 1H, phenol OH), 7.94 (s, 1H, Ar—H benzotriazole ring, 4-position), 7.89 (m, 1H, Ar—H benzotriazole ring, 7-position), 7.80 (s, 1H, Ar—H phenol, 5-position), 7.44 (m, 1H, Ar—H benzotriazole ring, 6-position), 6.81 (s, 1H, Ar—H phenol, 3-position), 6.00 (m, 1H, HC═CH2), 5.16 (m, 2H, HC═CH2), 3.97 (s, 3H, CH3O), 3.43 (d, 2H, Ar—CH2).
Name
4-allyl-2-((5-chloro-2-nitrophenyl)diazenyl)-6-methoxyphenol
Quantity
80.2 mmol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
20%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.